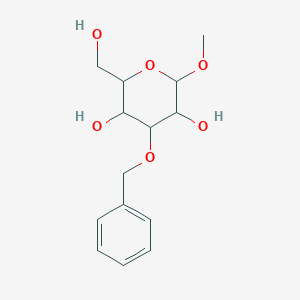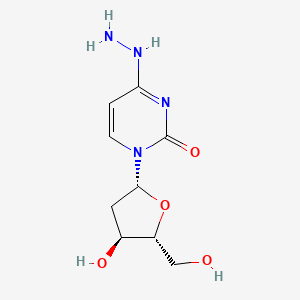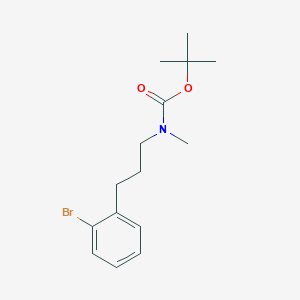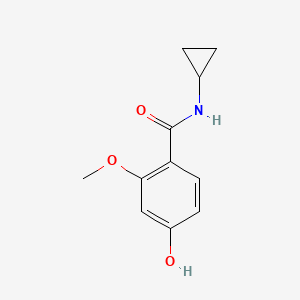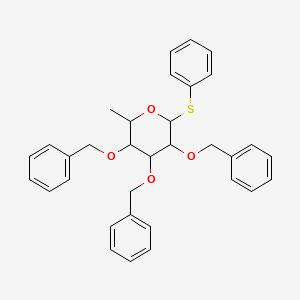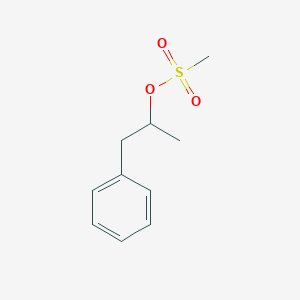
Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- is a complex organic compound with the molecular formula C34H18N4 and a molecular weight of 482.53 g/mol . This compound is characterized by its multi-nitrogen framework, making it a valuable linker in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- typically involves the coupling of pyridine derivatives with a central benzenetetrayl core through ethynediyl linkages. This process often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing high-purity reagents and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired product quality .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them valuable in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the coordination complexes .
Comparación Con Compuestos Similares
- Pyridine, 4,4’,4’‘,4’‘’-(1,2-ethenediylidene)tetrakis-
- 4,4’,4’‘,4’‘’-(pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid
- 1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene
Comparison: Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- is unique due to its multi-nitrogen framework and the presence of ethynediyl linkages, which provide enhanced rigidity and electronic properties compared to similar compounds. This structural uniqueness makes it particularly valuable in the synthesis of MOFs and coordination polymers .
Propiedades
Número CAS |
168289-79-0 |
|---|---|
Fórmula molecular |
C34H18N4 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
4-[2-[2,4,5-tris(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C34H18N4/c1(27-9-17-35-18-10-27)5-31-25-33(7-3-29-13-21-37-22-14-29)34(8-4-30-15-23-38-24-16-30)26-32(31)6-2-28-11-19-36-20-12-28/h9-26H |
Clave InChI |
OPLFZBMPKANIDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=NC=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)

